Methyl 3-nitro-5-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
METHYL 3-NITRO-5-{[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}BENZOATE is a complex organic compound that incorporates both nitro and benzothiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-NITRO-5-{[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}BENZOATE typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction rates and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-NITRO-5-{[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
METHYL 3-NITRO-5-{[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which METHYL 3-NITRO-5-{[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}BENZOATE exerts its effects is largely dependent on its interaction with biological molecules. The nitro and benzothiazole groups can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-NITROBENZOATE: Shares the nitrobenzoate core but lacks the benzothiazole moiety.
6-NITRO-1,3-BENZOTHIAZOL-2-AMINE: Contains the benzothiazole structure but lacks the nitrobenzoate component.
Uniqueness
METHYL 3-NITRO-5-{[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}BENZOATE is unique due to the combination of nitro and benzothiazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H10N4O7S |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
methyl 3-nitro-5-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
InChI |
InChI=1S/C16H10N4O7S/c1-27-15(22)9-4-8(5-11(6-9)20(25)26)14(21)18-16-17-12-3-2-10(19(23)24)7-13(12)28-16/h2-7H,1H3,(H,17,18,21) |
InChI Key |
JLBWRTMSQPRJQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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